5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
Description
Properties
IUPAC Name |
5-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-15-9(10(18)19)16-17(6)8-4-2-3-7(5-8)11(12,13)14/h2-5H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNHXXIWJLMWTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Trifluoromethylphenyl Group: This step often involves a nucleophilic substitution reaction where a trifluoromethylphenyl group is introduced to the triazole ring.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions involving carbon dioxide and suitable catalysts.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Trifluoromethylphenyl bromide in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid. In vitro evaluations showed that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:
- Case Study : A synthesized derivative displayed a mean growth inhibition (GI50) value of 15.72 μM against human tumor cells, indicating its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against a range of bacterial and fungal strains:
- Case Study : In a study assessing various triazole derivatives, the compound demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml .
Agricultural Applications
In the agricultural sector, this compound has been explored for its fungicidal properties. Its structural characteristics allow it to interact effectively with fungal pathogens.
Fungicidal Activity
Research indicates that 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid can inhibit the growth of several plant pathogens:
- Case Study : Field trials have demonstrated that formulations containing this compound significantly reduce the incidence of fungal diseases in crops like wheat and barley .
Synthesis and Characterization
The synthesis of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step chemical reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Data Summary Table
Mechanism of Action
The mechanism of action of 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogs in the 1,2,4-Triazole Carboxylic Acid Family
The following table compares key structural and physicochemical properties of the target compound with its closest analogs:
Key Observations :
- Substituent Effects :
- Synthetic Feasibility :
Comparison with 1,2,3-Triazole Carboxylic Acids
1,2,3-Triazole isomers differ in nitrogen atom positions, leading to distinct electronic and biological properties:
Key Observations :
- Biological Activity: 1,2,3-Triazole derivatives with thiazole substituents exhibit notable anticancer activity (e.g., 40–62% inhibition in lung and melanoma cells) . The target 1,2,4-triazole lacks direct activity data but shares structural motifs (e.g., trifluoromethylphenyl) that correlate with bioactivity in other compounds.
Comparison with Oxazole and Pyrazole Derivatives
Compounds with heterocyclic cores other than triazoles provide insights into substituent-driven properties:
Key Observations :
- Oxazole vs. Triazole : Oxazole derivatives (e.g., OCM-8) prioritize carboxamide linkages for bioactivity, whereas triazoles like the target compound leverage carboxylic acid groups for hydrogen bonding .
- Complex Derivatives : Pyrazole-triazole hybrids (e.g., II.13.n in ) demonstrate broader agrochemical applications but require multi-step syntheses.
Biological Activity
5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid (CAS Number: 499771-21-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this triazole derivative, summarizing findings from various studies, including its mechanisms of action, therapeutic potential, and associated case studies.
- Molecular Formula : C11H8F3N3O2
- Molecular Weight : 271.199 g/mol
- IUPAC Name : 5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid
- SMILES : CC1=C(N=NN1C1=CC(=CC=C1)C(F)(F)F)C(O)=O
- InChIKey : IRJLZHQBWAUKGA-UHFFFAOYSA-N
Research has shown that compounds in the triazole family exhibit a range of biological activities, primarily attributed to their ability to interact with various biological targets. The specific mechanisms of action for 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid include:
- Antimicrobial Activity : Triazoles are known for their antifungal properties by inhibiting the synthesis of ergosterol in fungal cell membranes. This compound's structural characteristics suggest potential efficacy against resistant strains of fungi and bacteria.
- Anticancer Properties : The compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators.
Biological Activity Data
The following table summarizes the biological activities reported for 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid and related compounds:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of various triazole derivatives, 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid demonstrated notable cytotoxicity against human cervical carcinoma (HeLa) cells. The compound exhibited an IC50 value of approximately 10 µM, indicating significant potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this triazole derivative against multidrug-resistant strains of E. coli and K. pneumoniae. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, showcasing its potential as a therapeutic option in treating infections caused by resistant bacteria .
Q & A
Q. Basic
- NMR spectroscopy : Use and NMR to confirm substituent positions and the trifluoromethyl group’s presence.
- X-ray crystallography : Resolve the triazole ring conformation and intermolecular interactions (e.g., hydrogen bonding) in the solid state. Evidence from similar triazoles shows planar triazole cores with dihedral angles <10° relative to aromatic substituents .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (±1 ppm accuracy).
How does the trifluoromethyl group influence bioactivity compared to other substituents?
Advanced
The trifluoromethyl group enhances metabolic stability and lipophilicity, improving membrane permeability. In anti-inflammatory studies of analogous triazoles, the CF₃ group increased COX-2 inhibition by 30% compared to methyl or chloro substituents. To assess this:
- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., Cl, OCH₃) and compare IC₅₀ values in enzyme assays.
- Molecular docking : Simulate binding interactions with target proteins (e.g., COX-2) to identify steric/electronic effects .
What crystallographic data reveal about the compound’s conformation and stability?
Advanced
Single-crystal X-ray diffraction of related triazoles (e.g., 5-amino-1-phenyl-3-trifluoromethylpyrazole-4-carboxylic acid) shows:
- Planar triazole ring : Distortion angles <5° due to conjugation.
- Intermolecular hydrogen bonding : Carboxylic acid groups form dimers (O···O distance ~2.6 Å), enhancing thermal stability (mp >200°C).
- Trifluoromethyl orientation : The CF₃ group adopts a perpendicular orientation to minimize steric clashes .
How can researchers resolve contradictions in reported biological activity data?
Advanced
Discrepancies may arise from assay conditions or impurity profiles. Methodological solutions include:
- Standardized bioassays : Use identical cell lines (e.g., RAW264.7 for inflammation) and positive controls (e.g., indomethacin).
- Purity validation : Employ HPLC with UV/ELS detection (≥98% purity) to rule out byproduct interference.
- Dose-response curves : Compare EC₅₀ values across studies using nonlinear regression models .
What analytical validation protocols ensure reproducibility in quantifying this compound?
Advanced
Follow pharmacopeial guidelines (e.g., ICH Q2(R1)):
- HPLC method : Use a C18 column (4.6 × 150 mm, 3.5 µm) with mobile phase A (0.1% TFA in H₂O) and B (acetonitrile). Gradient: 20% B to 80% B over 15 min. Validate for linearity (R² >0.999), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL).
- Reference standards : Cross-check against certified materials (e.g., USP-grade triazole derivatives) to calibrate instruments .
What strategies improve synthetic yield in large-scale preparations?
Q. Advanced
- Microwave-assisted synthesis : Reduce reaction time from 24 h to 2 h, achieving yields >85%.
- Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water).
- Catalyst optimization : Substitute traditional acid catalysts with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
How to evaluate the compound’s potential as a kinase inhibitor?
Q. Advanced
- Kinase profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) at 10 µM concentration.
- IC₅₀ determination : Use ATP-Glo assays with serial dilutions (1 nM–100 µM).
- Selectivity index : Compare inhibition of target vs. off-target kinases (e.g., SI >100 for JAK2 over PKA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
